4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate
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Overview
Description
4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate is a complex organic compound characterized by the presence of fluorine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with 2,3,3-trichloropropene in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mechanism of Action
The mechanism of action of 4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in metabolic pathways. The presence of fluorine and chlorine atoms enhances its reactivity and allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether: Known for its use as a high-voltage electrolyte solvent in lithium-ion batteries.
3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane: Used as a monomer in the synthesis of fluorinated polyurethanes.
Uniqueness
4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it suitable for a wide range of applications, from organic synthesis to industrial production .
Properties
IUPAC Name |
4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3F4O4/c11-5(8(12)13)3-20-6(18)1-2-7(19)21-4-10(16,17)9(14)15/h9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFAMBVRMSLXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCC(C(F)F)(F)F)C(=O)OCC(=C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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